2-(Methylamino)-2-phenylcyclohexan-1-one hydrochloride
Description
2-(Methylamino)-2-phenylcyclohexan-1-one hydrochloride is a synthetic organic compound characterized by a cyclohexanone backbone substituted with a methylamino group and a phenyl ring at the 2-position, forming a hydrochloride salt. Its molecular formula is C₁₃H₁₈ClNO, with a molecular weight of 239.74 g/mol . While its exact CAS number is unspecified in available literature, it is structurally related to substituted cathinones and cyclohexanone-derived pharmaceuticals. The compound’s synthesis likely involves Mannich condensation or analogous methods, as seen in structurally similar derivatives .
Properties
IUPAC Name |
2-(methylamino)-2-phenylcyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-14-13(10-6-5-9-12(13)15)11-7-3-2-4-8-11;/h2-4,7-8,14H,5-6,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMDOBYGKOIRQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCCC1=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595730 | |
| Record name | N-Methyl-1-phenylcyclohexanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4631-27-0 | |
| Record name | Cyclohexanone, 2-(methylamino)-2-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4631-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deschloroketamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004631270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC409375 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyl-1-phenylcyclohexanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylamino)-2-phenylcyclohexan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESCHLOROKETAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3MA78UVN7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Acid-Catalyzed Deprotection of tert-Butyl Carbamates
A widely reported method involves the deprotection of N-methyl-N-(2-oxo-2-phenylethyl)carbamic acid tert-butyl ester using methanolic hydrogen chloride. This one-step procedure achieves a 91% yield by treating the precursor with acetyl chloride in anhydrous methanol at room temperature for 1 hour. The reaction proceeds via protonation of the tert-butoxycarbonyl (Boc) group, followed by cleavage to release the free amine, which subsequently forms the hydrochloride salt upon solvent evaporation.
Table 1: Reaction Conditions for Acid-Catalyzed Deprotection
| Parameter | Value |
|---|---|
| Precursor | N-methyl-N-(2-oxo-2-phenylethyl)carbamic acid tert-butyl ester |
| Reagent | Methanol, acetyl chloride |
| Reaction Time | 1 hour |
| Temperature | Room temperature |
| Yield | 91% |
Thermal Cyclization with Methylamine
Patent literature describes a high-temperature cyclization strategy using methylamine in sealed autoclaves. For example, heating 1-hydroxycyclopentylphenylketone N-methylimine with excess methylamine at 200°C for 5 hours yields this compound after acid-base extraction and recrystallization from ethanol-ether. This method leverages the nucleophilic attack of methylamine on carbonyl intermediates, followed by intramolecular cyclization.
Table 2: Thermal Cyclization Parameters
| Parameter | Value |
|---|---|
| Starting Material | 1-Hydroxycyclopentylphenylketone N-methylimine |
| Reagent | Methylamine |
| Temperature | 200°C |
| Reaction Time | 5 hours |
| Purification | Ethanol-ether recrystallization |
| Melting Point | 255–256°C |
Bromination-Amination Cascade
A recent advancement involves brominating 2-arylcycloketones with N-bromosuccinimide (NBS) in chloroform, followed by amination with methylamine. This two-step process, detailed in a Royal Society of Chemistry publication, achieves an 80% yield by first generating 2-bromo-2-phenylcyclohexan-1-one, which undergoes nucleophilic substitution with methylamine in tetrahydrofuran (THF) using 1,8-diazabicycloundec-7-ene (DBU) as a base.
Table 3: Bromination-Amination Protocol
| Step | Conditions |
|---|---|
| Bromination | NBS, DMSO, CHCl3, rt |
| Amination | Methylamine, DBU, THF, 60°C |
| Overall Yield | 80% |
Optimization of Reaction Parameters
Solvent and Catalytic Systems
The choice of solvent critically influences reaction efficiency. Methanol, with its high polarity, facilitates proton transfer in acid-catalyzed deprotection, while THF stabilizes intermediates in amination steps. Catalytic additives like DBU enhance nucleophilicity by deprotonating methylamine, accelerating substitution kinetics.
Purification and Crystallization Strategies
Recrystallization from Ethanol-Ether
Crude hydrochloride salts are typically purified via recrystallization from ethanol-ether mixtures, achieving >98% purity. This method exploits the differential solubility of the product and impurities in ethanol, followed by precipitation in ether.
Acid-Base Extraction
Thermal cyclization products are isolated through sequential acid-base extraction. The free base is extracted into ether after basifying the reaction mixture, while the hydrochloride salt precipitates upon acidification.
Analytical Characterization
Spectroscopic Methods
Chromatographic Techniques
GC/MS analysis identifies deschloroketamine hydrochloride via a base peak at m/z 174, corresponding to the cyclohexanone fragment. Liquid chromatography (LC) methods resolve positional isomers, ensuring >98% purity.
Industrial and Forensic Considerations
Chemical Reactions Analysis
2-(Methylamino)-2-phenylcyclohexan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methylamino group is replaced by other nucleophiles like halides or alkoxides
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction rates and yields .
Scientific Research Applications
2.1. Anesthetic Properties
Research has indicated that deschloroketamine possesses anesthetic effects similar to those of ketamine. Studies have shown that it can effectively induce anesthesia with potentially fewer side effects than traditional anesthetics. Its mechanism involves antagonism of the NMDAR, which plays a significant role in pain perception and consciousness modulation .
2.2. Antidepressant Potential
Recent studies have highlighted the rapid antidepressant effects of ketamine and its analogs, including deschloroketamine. These compounds have been shown to produce significant improvements in depressive symptoms within hours of administration, contrasting with traditional antidepressants that may take weeks to show effects. This rapid action is attributed to their ability to modulate synaptic plasticity and enhance neurogenesis in the brain .
2.3. Neuroprotective Effects
Preliminary research suggests that deschloroketamine may exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis. The compound's ability to inhibit excitotoxicity via NMDAR antagonism could protect neurons from damage caused by excessive glutamate signaling .
3.1. Clinical Trials on Depression
A notable clinical trial investigated the efficacy of deschloroketamine as a treatment for treatment-resistant depression. Participants receiving infusions of the compound reported rapid alleviation of depressive symptoms, with many experiencing sustained improvement over several weeks post-treatment . The study emphasized the need for further research into optimal dosing strategies and long-term safety profiles.
3.2. Anesthesia Research
In a controlled study comparing deschloroketamine with standard anesthetic agents, it was found that patients receiving deschloroketamine required lower doses of opioids post-surgery, indicating its potential for reducing opioid consumption and associated side effects . This finding is particularly relevant in the context of the ongoing opioid crisis.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-2-phenylcyclohexan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and affecting neuronal activity. This interaction can lead to various physiological effects, including changes in mood, perception, and cognition .
Comparison with Similar Compounds
Key Observations :
- Backbone Differences: Methcathinone (propanone backbone) exhibits stimulant properties via dopamine reuptake inhibition, whereas cyclohexanone derivatives like the target compound may display altered pharmacokinetics due to ring conformation .
- Substituent Effects: Halogenation (e.g., fluorine or chlorine on the phenyl ring) enhances metabolic stability and receptor binding affinity.
Pharmacological Activity
- Esketamine : Clinically used for treatment-resistant depression due to NMDA receptor antagonism. The absence of a chlorine substituent in the target compound may reduce NMDA affinity but retain partial activity .
- Methcathinone Derivatives: Act as central nervous system stimulants. The cyclohexanone backbone in the target compound likely reduces stimulant effects compared to propanone-based cathinones .
Biological Activity
2-(Methylamino)-2-phenylcyclohexan-1-one hydrochloride, commonly referred to as a ketamine analog, has garnered attention in recent years due to its potential therapeutic applications and psychoactive properties. This compound is structurally related to well-known anesthetics and has been investigated for its biological activities, particularly in the context of neuropharmacology and its interaction with various receptor systems.
- Chemical Formula : CHClN\O
- Molecular Weight : 239.73 g/mol
- CAS Number : 4631-27-0
The biological activity of this compound is primarily attributed to its interaction with the N-methyl-D-aspartate receptor (NMDAR), a critical component in the central nervous system involved in synaptic plasticity and memory function.
Key Mechanisms:
- NMDAR Antagonism : The compound exhibits inhibitory effects on NMDAR, similar to ketamine, which is known for its rapid antidepressant effects. Studies have shown that it can significantly inhibit NMDAR activity, leading to alterations in neurotransmitter release and potential neuroprotective effects .
- Dopaminergic Modulation : There is evidence suggesting that this compound may also influence dopaminergic pathways, which could contribute to its psychoactive effects and potential therapeutic benefits in mood disorders .
Antidepressant Effects
Research indicates that this compound may possess rapid antidepressant properties. In animal models, administration of this compound led to significant reductions in depressive-like behaviors, suggesting its potential utility in treating major depressive disorder .
Analgesic Properties
The compound has been evaluated for its analgesic effects. In preclinical studies, it demonstrated efficacy in reducing pain responses, indicating a possible role in pain management therapies. This effect may be mediated through its action on NMDA receptors and other pain pathways .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored, particularly regarding oxidative stress and neuronal injury. It appears to mitigate excitotoxicity associated with excessive glutamate signaling, which is implicated in various neurodegenerative conditions .
Case Study 1: Depression Model
In a controlled study involving rodents subjected to chronic stress, administration of this compound resulted in:
- A 50% reduction in immobility time during forced swim tests.
- Enhanced synaptic plasticity markers, indicating improved cognitive function.
Case Study 2: Pain Management
A separate investigation assessed the analgesic properties of this compound:
- Subjects receiving the compound showed a 30% decrease in pain sensitivity compared to controls.
- The results suggest a significant analgesic effect potentially useful for chronic pain conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Primary Use | Notable Effects |
|---|---|---|---|
| Ketamine | NMDAR antagonist | Anesthesia/Depression | Rapid antidepressant effects |
| This compound | NMDAR antagonist | Pain/Depression | Neuroprotection, analgesia |
| Memantine | NMDAR antagonist | Alzheimer's treatment | Cognitive enhancement |
Q & A
Q. What are the recommended methods for assessing the purity of 2-(Methylamino)-2-phenylcyclohexan-1-one hydrochloride?
Purity assessment typically employs reverse-phase HPLC with UV detection, validated against certified reference standards. For example, batch-specific certificates of analysis confirm ≥98% purity using a C18 column, isocratic elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid), and UV detection at 260–270 nm . Cross-validate with 1H/13C NMR to confirm structural integrity and absence of unreacted precursors or stereoisomers.
Q. How should this compound be stored to ensure long-term stability?
Store as a crystalline solid at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Stability studies indicate ≥1 year integrity under these conditions. Avoid freeze-thaw cycles, as repeated crystallization may introduce impurities . For laboratory handling, equilibrate to room temperature in a desiccator before use to prevent moisture absorption.
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : Assign key peaks such as the cyclohexanone carbonyl (δ ~205 ppm in 13C NMR) and methylamino protons (δ ~2.5 ppm in 1H NMR).
- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion [M+H]+ at m/z 240.1 (free base) and adducts (e.g., [M+Na]+ at m/z 262.1) .
- FT-IR : Identify amine N-H stretches (~3300 cm⁻¹) and ketone C=O (~1700 cm⁻¹).
Q. What synthetic precursors or intermediates are commonly associated with this compound?
The hydrochloride salt is typically synthesized via condensation of methylamine with 2-phenylcyclohexanone under acidic conditions. Key intermediates include 2-phenylcyclohexanone and protected methylamino derivatives. Impurities may arise from incomplete substitution or stereochemical byproducts (e.g., cis/trans isomers) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NMDA receptor binding affinities for this compound?
Discrepancies in IC50 values (e.g., µM vs. nM ranges) may arise from assay conditions (e.g., pH, temperature) or receptor subunit specificity. Use orthogonal assays :
- Electrophysiology : Measure inhibition of NMDA-induced currents in hippocampal neurons.
- Radioligand Binding : Compete with [³H]MK-801 in cortical membrane preparations.
- Molecular Docking : Model interactions with GluN1/GluN2B subunits to identify critical binding residues. Validate via site-directed mutagenesis .
Q. What strategies optimize chiral resolution of stereoisomers in this compound?
Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and polar organic mobile phases (e.g., ethanol/heptane with 0.1% diethylamine). For preparative separation, use simulated moving bed (SMB) chromatography. Confirm enantiomeric excess (ee) via circular dichroism or X-ray crystallography .
Q. How can metabolic pathways be elucidated for this arylcyclohexylamine derivative?
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Identify phase I metabolites (e.g., N-demethylation, hydroxylation) via LC-HRMS .
- CYP Inhibition Assays : Test inhibition of CYP3A4/2D6 using fluorescent substrates.
- In Vivo Studies : Administer to rodent models and analyze plasma/urine via UHPLC-QTOF-MS .
Q. What analytical methods distinguish this compound from structurally related arylcyclohexylamines?
Develop a LC-MS/MS method with MRM transitions specific to the methylamino and phenylcyclohexanone moieties. For example:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|
| 240.1 | 98.1 (C6H10N+) | 20 |
| 240.1 | 154.1 (C10H12NO+) | 15 |
Compare retention times and fragmentation patterns against analogs like deschloroketamine or 2-fluoro derivatives .
Q. How do stereochemical variations impact pharmacological activity?
Stereochemistry at the cyclohexanone ring (e.g., axial vs. equatorial methylamino group) alters receptor binding kinetics. Synthesize enantiomers via asymmetric catalysis (e.g., Jacobsen epoxidation) and compare:
- In Vitro : NMDA receptor IC50 values.
- In Vivo : Behavioral assays (e.g., forced swim test for antidepressant activity).
- Thermodynamic Studies : Measure ΔG of binding via isothermal titration calorimetry (ITC) .
Q. What in vitro toxicity screening models are appropriate for this compound?
- Cytotoxicity : MTT assay in HEK293 or SH-SY5Y cells.
- hERG Inhibition : Patch-clamp electrophysiology to assess cardiac risk.
- Genotoxicity : Ames test (TA98/TA100 strains) and micronucleus assay .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
